Cas no 1323192-66-0 (5-bromo-2-(thiophen-3-yl)-1H-indole-3-carbaldehyde)

5-bromo-2-(thiophen-3-yl)-1H-indole-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 5-Bromo-2-(thiophen-3-yl)-1H-indole-3-carbaldehyde
- 5-bromo-2-(thiophen-3-yl)-1H-indole-3-carbaldehyde
-
- MDL: MFCD21091374
- Inchi: 1S/C13H8BrNOS/c14-9-1-2-12-10(5-9)11(6-16)13(15-12)8-3-4-17-7-8/h1-7,15H
- InChI Key: ZZMQOVYJGJBRFF-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=C(C=1)C(C=O)=C(C1=CSC=C1)N2
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 301
- Topological Polar Surface Area: 61.1
- XLogP3: 3.5
5-bromo-2-(thiophen-3-yl)-1H-indole-3-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM333614-1g |
5-Bromo-2-(thiophen-3-yl)-1H-indole-3-carbaldehyde |
1323192-66-0 | 95%+ | 1g |
$1020 | 2024-08-02 | |
A2B Chem LLC | AJ28352-1g |
5-bromo-2-(thiophen-3-yl)-1H-indole-3-carbaldehyde |
1323192-66-0 | 95+% | 1g |
$1505.00 | 2024-04-20 | |
A2B Chem LLC | AJ28352-10g |
5-bromo-2-(thiophen-3-yl)-1H-indole-3-carbaldehyde |
1323192-66-0 | 95+% | 10g |
$4813.00 | 2024-04-20 | |
A2B Chem LLC | AJ28352-50g |
5-bromo-2-(thiophen-3-yl)-1H-indole-3-carbaldehyde |
1323192-66-0 | 95+% | 50g |
$10584.00 | 2024-04-20 | |
abcr | AB425241-1 g |
5-Bromo-2-(thiophen-3-yl)-1H-indole-3-carbaldehyde |
1323192-66-0 | 1g |
€893.00 | 2023-04-23 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1193114-1g |
5-Bromo-2-(thiophen-3-yl)-1H-indole-3-carbaldehyde |
1323192-66-0 | 98% | 1g |
¥9284.00 | 2024-08-09 | |
A2B Chem LLC | AJ28352-5g |
5-bromo-2-(thiophen-3-yl)-1H-indole-3-carbaldehyde |
1323192-66-0 | 95+% | 5g |
$3294.00 | 2024-04-20 | |
A2B Chem LLC | AJ28352-100g |
5-bromo-2-(thiophen-3-yl)-1H-indole-3-carbaldehyde |
1323192-66-0 | 95+% | 100g |
$15005.00 | 2024-04-20 | |
abcr | AB425241-1g |
5-Bromo-2-(thiophen-3-yl)-1H-indole-3-carbaldehyde; . |
1323192-66-0 | 1g |
€893.00 | 2025-03-19 | ||
A2B Chem LLC | AJ28352-25g |
5-bromo-2-(thiophen-3-yl)-1H-indole-3-carbaldehyde |
1323192-66-0 | 95+% | 25g |
$7142.00 | 2024-04-20 |
5-bromo-2-(thiophen-3-yl)-1H-indole-3-carbaldehyde Related Literature
-
Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610
-
Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068
-
Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423
-
Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
-
Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688
Additional information on 5-bromo-2-(thiophen-3-yl)-1H-indole-3-carbaldehyde
Introduction to 5-Bromo-2-(Thiophen-3-yl)-1H-Indole-3-Carbaldehyde (CAS No. 1323192-66-0)
5-Bromo-2-(thiophen-3-yl)-1H-indole-3-carbaldehyde (CAS No. 1323192-66-0) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a bromine atom, a thiophene ring, and an indole core, which collectively contribute to its diverse biological activities and potential therapeutic applications.
The chemical structure of 5-bromo-2-(thiophen-3-yl)-1H-indole-3-carbaldehyde is composed of a substituted indole ring with a bromine atom at the 5-position and a thiophene ring attached at the 2-position. The presence of the aldehyde functional group at the 3-position of the indole ring further enhances its reactivity and potential for derivatization. These structural elements make it an attractive scaffold for the design and synthesis of novel bioactive molecules.
Recent studies have highlighted the importance of 5-bromo-2-(thiophen-3-yl)-1H-indole-3-carbaldehyde in various biological contexts. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that this compound exhibits potent anti-inflammatory properties, making it a promising candidate for the development of new anti-inflammatory drugs. The bromine atom and thiophene ring are believed to play crucial roles in modulating its biological activity by interacting with specific cellular targets.
In addition to its anti-inflammatory properties, 5-bromo-2-(thiophen-3-yl)-1H-indole-3-carbaldehyde has shown potential as an anticancer agent. Studies have indicated that this compound can selectively inhibit the growth of cancer cells while sparing normal cells. The mechanism of action is thought to involve the disruption of key signaling pathways involved in cell proliferation and survival. This makes it an attractive lead compound for further optimization and development as an anticancer drug.
The synthetic accessibility of 5-bromo-2-(thiophen-3-yl)-1H-indole-3-carbaldehyde is another factor that contributes to its appeal in medicinal chemistry. Various synthetic routes have been developed to prepare this compound, including palladium-catalyzed cross-coupling reactions and multistep sequences involving aromatic substitution and cyclization reactions. These synthetic methods provide researchers with flexible strategies to modify the structure and optimize its biological properties.
Beyond its direct therapeutic applications, 5-bromo-2-(thiophen-3-yl)-1H-indole-3-carbaldehyde serves as a valuable intermediate in the synthesis of more complex molecules. Its reactivity and structural diversity make it a useful building block for constructing libraries of compounds with diverse biological activities. This versatility has led to its use in high-throughput screening campaigns aimed at identifying new leads for drug discovery.
In conclusion, 5-bromo-2-(thiophen-3-yl)-1H-indole-3-carbaldehyde (CAS No. 1323192-66-0) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features, coupled with its diverse biological activities, make it an important molecule for further investigation and development. As research continues to uncover new insights into its mechanisms of action and therapeutic applications, this compound is likely to play an increasingly important role in advancing our understanding and treatment of various diseases.
1323192-66-0 (5-bromo-2-(thiophen-3-yl)-1H-indole-3-carbaldehyde) Related Products
- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)
- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)
- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)
- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)
- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)
- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)
- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)
- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)
- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)
- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)
